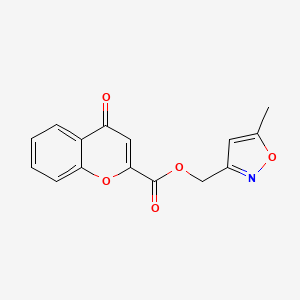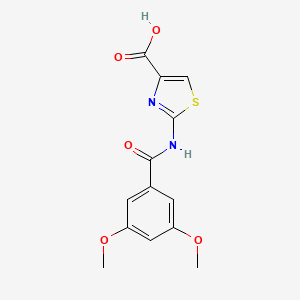![molecular formula C19H22N6O2S3 B6574551 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1002851-36-6](/img/structure/B6574551.png)
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O2S3 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.09663749 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
This compound is structurally related to analogs designed to inhibit glutaminase, an enzyme critical for cancer cell metabolism. Research has focused on developing potent glutaminase inhibitors with improved drug-like properties, including better solubility and pharmacokinetic profiles. These inhibitors, by targeting a key metabolic pathway, offer a promising approach for cancer therapy, as demonstrated in studies evaluating their effects on cell growth in vitro and in mouse xenograft models of lymphoma (Shukla et al., 2012).
Antimicrobial Applications
Derivatives of the compound have shown significant antibacterial and antifungal activities. This has been demonstrated through the synthesis of various analogs and their evaluation against a range of microbial species, indicating the potential for these compounds to serve as bases for new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Pharmacological Properties
Research into the pharmacological properties of related compounds has shown potential effects on the central nervous system (CNS) in animal models. This includes the investigation of how modifications to the compound's structure impact its CNS activity, offering insights into new therapeutic avenues for neurological disorders (Maliszewska-Guz et al., 2005).
Anticancer Activity
Certain analogs of this compound have been synthesized and tested for anticancer activity against a variety of cancer cell lines. The studies have highlighted compounds with significant selectivity and potency, particularly against melanoma and breast cancer, underscoring the potential for developing targeted cancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Synthesis and Biological Evaluation
The synthesis of macrocyclic scaffolds incorporating the thiadiazole and triazole rings derived from the compound has been explored for their antimicrobial effects. These studies have shown that the synthesized compounds exhibit significant activity against bacterial strains, providing a foundation for the development of new antibiotics (Vinay Kumar et al., 2012).
Antitrypanosomal Activity
Compounds structurally related to this chemical have been investigated for their potential antitrypanosomal activity, demonstrating effectiveness against Trypanosoma brucei, the parasite responsible for sleeping sickness. This suggests the compound's framework could be useful in developing treatments for parasitic infections (Lelyukh et al., 2023).
特性
IUPAC Name |
2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S3/c1-4-10-25-15(11-27-14-8-6-5-7-9-14)21-23-18(25)28-12-16(26)20-17-22-24-19(30-17)29-13(2)3/h4-9,13H,1,10-12H2,2-3H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRJNKUYISILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B6574515.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)

![5-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6574530.png)
![3-{5-[1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6574536.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)